

Comparative In Vivo Efficacy of Methyl 1-Methyl-1H-indole-3-carboxylate Derivatives

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Compound of Interest

Compound Name: *methyl 1-methyl-1H-indole-3-carboxylate*

Cat. No.: *B173790*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Performance of Novel Indole-3-carboxylate Derivatives in Anticancer and Anti-inflammatory Models.

This guide provides a comparative analysis of the in vivo efficacy of derivatives of **methyl 1-methyl-1H-indole-3-carboxylate**, focusing on their potential as therapeutic agents. We have compiled available preclinical data to offer an objective overview of their performance in established animal models of cancer and inflammation. Detailed experimental protocols are provided for key studies to support the reproducibility and further investigation of these promising compounds.

In Vivo Anticancer Efficacy

Recent studies have highlighted the potential of indole-3-carboxylic acid and its derivatives as adjuncts in cancer therapy. The following data summarizes the in vivo efficacy of Indole-3-carboxylic acid in a colorectal cancer xenograft model.

Table 1: In Vivo Anticancer Efficacy of Indole-3-carboxylic Acid in Combination with Doxorubicin

Compound	Animal Model	Dosage & Administration	Key Findings
Indole-3-carboxylic acid	Nude mice with LS180 colorectal cancer xenografts	20 mg/kg, oral gavage	Enhanced the inhibitory effect of Doxorubicin on tumor growth.[1]
Doxorubicin (DOX)	Nude mice with LS180 colorectal cancer xenografts	4 mg/kg, intraperitoneal injection	Standard chemotherapeutic agent.[1]
Combination	Nude mice with LS180 colorectal cancer xenografts	Indole-3-carboxylic acid (20 mg/kg, p.o.) + DOX (4 mg/kg, i.p.)	Significantly increased the suppression of tumor growth compared to DOX alone.[1]

Experimental Protocol: Colorectal Cancer Xenograft Model[1]

- Animal Model: Nude mice.
- Cell Line: Approximately 2×10^6 LS180 human colorectal cancer cells were injected subcutaneously into the right axillary region of each mouse.
- Treatment Groups:
 - Control
 - Indole-3-carboxylic acid (20 mg/kg, oral gavage)
 - Doxorubicin (4 mg/kg, intraperitoneal injection)
 - Combination: Indole-3-carboxylic acid (20 mg/kg, oral gavage) + Doxorubicin (4 mg/kg, intraperitoneal injection)

- Endpoint: Tumor growth was monitored and compared between the different treatment groups.

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory potential of indole derivatives has been investigated in various preclinical models. The following table details the in vivo efficacy of N-salicyloyltryptamine, an indole derivative, in a carrageenan-induced peritonitis model.

Table 2: In Vivo Anti-inflammatory Efficacy of N-salicyloyltryptamine

Compound	Animal Model	Dosage & Administration	Key Findings
N-salicyloyltryptamine	Female Swiss mice with carrageenan-induced peritonitis	100 or 200 mg/kg, intraperitoneal injection	Significantly reduced the migration of total leukocytes to the peritoneal exudate.[2] Markedly reduced the concentration of total proteins in the peritoneal exudate.[2]
Indomethacin (Control)	Female Swiss mice with carrageenan-induced peritonitis	10 mg/kg, intraperitoneal injection	Standard anti-inflammatory drug, showed a significant reduction in leukocyte migration and total protein concentration. [2]

Experimental Protocol: Carrageenan-Induced Peritonitis[2]

- Animal Model: Female Swiss mice (25–30 g).

- Induction of Inflammation: 0.05 mL of a 1.0% carrageenan solution was administered into the peritoneal cavity.
- Treatment: N-salicyloyltryptamine (50, 100, and 200 mg/kg) or Indomethacin (10 mg/kg) was administered intraperitoneally 30 minutes before carrageenan injection.
- Analysis: Four hours after carrageenan injection, the peritoneal cavities were washed, and the exudate was collected to determine the total leukocyte count and total protein concentration.

In Vivo Antihypertensive Efficacy

Derivatives of indole-3-carboxylic acid have also been explored for their cardiovascular effects. The study highlighted below demonstrates the antihypertensive properties of a novel indole-3-carboxylic acid derivative in a spontaneously hypertensive rat model.

Table 3: In Vivo Antihypertensive Efficacy of an Indole-3-carboxylic Acid Derivative

Compound	Animal Model	Dosage & Administration	Key Findings
Indole-3-carboxylic acid derivative	Spontaneously hypertensive rats	10 mg/kg, oral administration	Maximum decrease in blood pressure was 48 mm Hg. The antihypertensive effect was observed for 24 hours, which was superior to losartan.[3]
Losartan (Control)	Spontaneously hypertensive rats	Not specified in snippet	Standard antihypertensive drug.

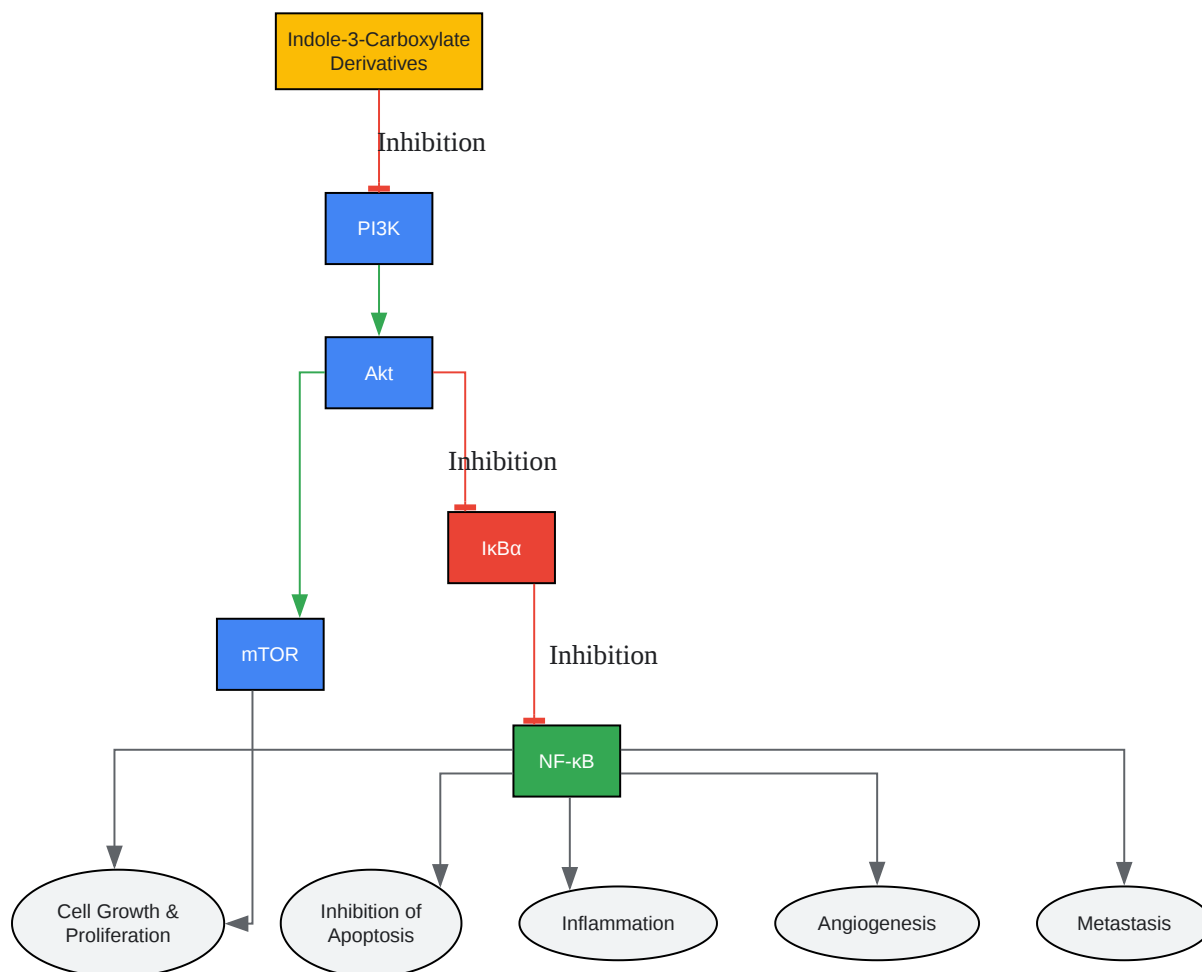
Experimental Protocol: Spontaneously Hypertensive Rat Model[3]

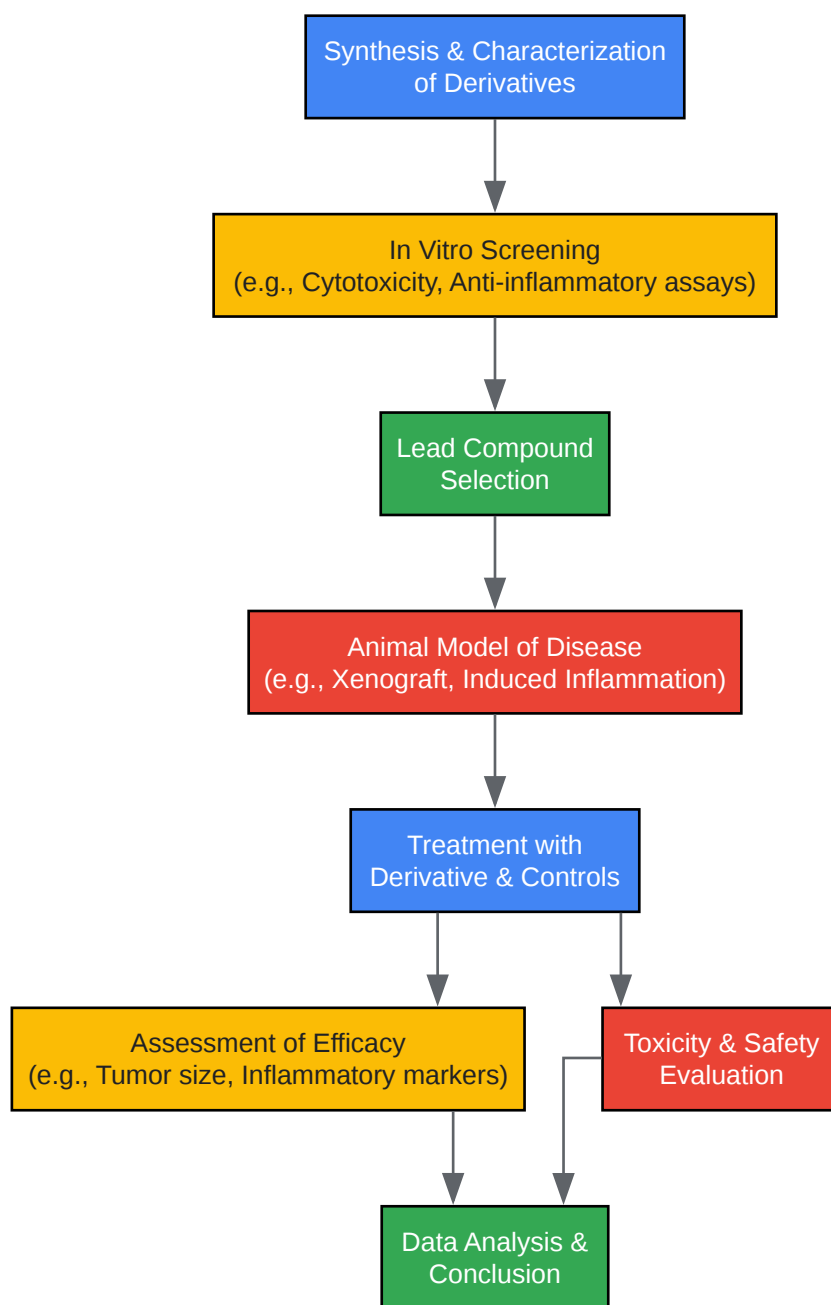
- Animal Model: Spontaneously hypertensive rats.

- Treatment: The synthesized indole-3-carboxylic acid derivatives were administered orally.
- Endpoint: Blood pressure was monitored to evaluate the antihypertensive effect.

Signaling Pathway Modulation

Indole compounds, including derivatives of indole-3-carboxylic acid, have been shown to exert their anticancer effects by modulating key cellular signaling pathways. A prominent pathway affected is the PI3K/Akt/mTOR/NF- κ B signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and inflammation.





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